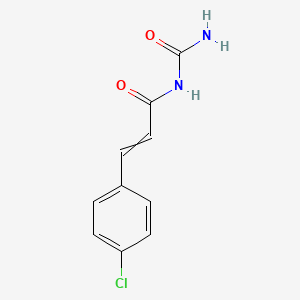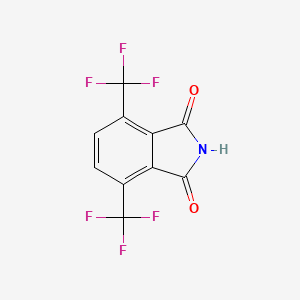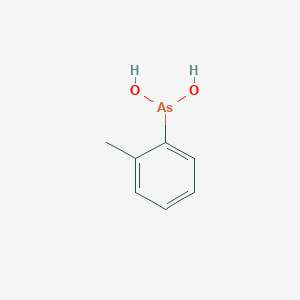
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate is a chemical compound known for its unique structure and properties It consists of a 4-nitrophenyl group attached to a methyl group, which is further connected to a 4-nitrobenzene-1-carbodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate typically involves the reaction of 4-nitrobenzyl chloride with potassium 4-nitrobenzenecarbodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
Reduction: Formation of (4-aminophenyl)methyl 4-aminobenzene-1-carbodithioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Nitrophenyl)methyl 4-nitrobenzoate
- (4-Nitrophenyl)methyl 4-nitrobenzamide
- (4-Nitrophenyl)methyl 4-nitrobenzenesulfonate
Uniqueness
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
63365-55-9 |
|---|---|
Molekularformel |
C14H10N2O4S2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 4-nitrobenzenecarbodithioate |
InChI |
InChI=1S/C14H10N2O4S2/c17-15(18)12-5-1-10(2-6-12)9-22-14(21)11-3-7-13(8-4-11)16(19)20/h1-8H,9H2 |
InChI-Schlüssel |
DJGKURFLVVDWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC(=S)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



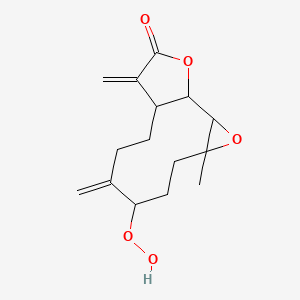
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
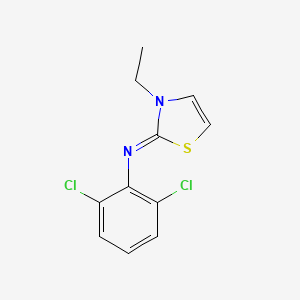

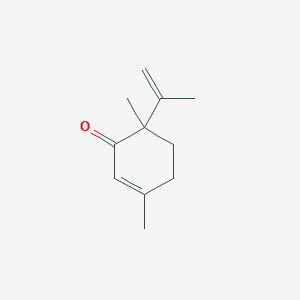
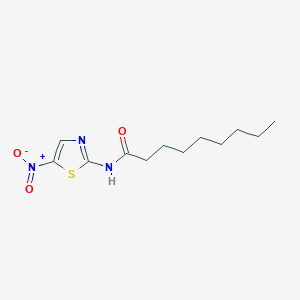
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)


